molecular formula C24H31N3O3S2 B3935701 1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide

1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide

Cat. No.: B3935701
M. Wt: 473.7 g/mol
InChI Key: OQVUASAVQYTPKJ-UHFFFAOYSA-N
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Description

  • The tert-butyl group can be introduced via Friedel-Crafts alkylation.
  • Reaction conditions: Use of tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
  • Formation of the Piperidine Moiety:

    • The piperidine ring can be synthesized through a reductive amination reaction.
    • Reaction conditions: Use of a reducing agent such as sodium borohydride in the presence of an amine.
  • Coupling Reactions:

    • The final coupling of the benzothiophene core with the piperidine moiety can be achieved through amide bond formation.
    • Reaction conditions: Use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    • Formation of the Benzothiophene Core:

      • Starting with a thiophene derivative, the benzothiophene core can be synthesized through a cyclization reaction.
      • Reaction conditions: Use of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

      • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
      • Major products: Thiophene sulfoxides, thiophene sulfones.
    • Reduction: The carbonyl groups can be reduced to alcohols.

      • Common reagents: Lithium aluminum hydride, sodium borohydride.
      • Major products: Corresponding alcohols.
    • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

      • Common reagents: Alkyl halides, acyl chlorides.
      • Major products: Substituted piperidine derivatives.

    Scientific Research Applications

    1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide has several scientific research applications:

      Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

      Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

      Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

    Mechanism of Action

    The mechanism of action of 1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

    Comparison with Similar Compounds

    • 1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide
    • 1-[6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide
    • 1-[6-tert-butyl-2-(pyridine-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide

    Uniqueness: this compound is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

    Properties

    IUPAC Name

    1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H31N3O3S2/c1-24(2,3)15-6-7-16-18(13-15)32-22(26-21(29)17-5-4-12-31-17)19(16)23(30)27-10-8-14(9-11-27)20(25)28/h4-5,12,14-15H,6-11,13H2,1-3H3,(H2,25,28)(H,26,29)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OQVUASAVQYTPKJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCC(CC3)C(=O)N)NC(=O)C4=CC=CS4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H31N3O3S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    473.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide
    Reactant of Route 2
    Reactant of Route 2
    1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide
    Reactant of Route 3
    1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide
    Reactant of Route 4
    Reactant of Route 4
    1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide
    Reactant of Route 5
    Reactant of Route 5
    1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide
    Reactant of Route 6
    Reactant of Route 6
    1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide

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